4-Chloro-1-nitro-2-(trichloromethoxy)benzene 4-Chloro-1-nitro-2-(trichloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1417568-71-8
VCID: VC2713051
InChI: InChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
SMILES: C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Molecular Formula: C7H3Cl4NO3
Molecular Weight: 290.9 g/mol

4-Chloro-1-nitro-2-(trichloromethoxy)benzene

CAS No.: 1417568-71-8

Cat. No.: VC2713051

Molecular Formula: C7H3Cl4NO3

Molecular Weight: 290.9 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-nitro-2-(trichloromethoxy)benzene - 1417568-71-8

Specification

CAS No. 1417568-71-8
Molecular Formula C7H3Cl4NO3
Molecular Weight 290.9 g/mol
IUPAC Name 4-chloro-1-nitro-2-(trichloromethoxy)benzene
Standard InChI InChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Standard InChI Key UUPYXJZJPPVYNI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

4-Chloro-1-nitro-2-(trichloromethoxy)benzene (CAS Number: 1417567-12-4) is a substituted benzene derivative characterized by three key functional groups strategically positioned on the aromatic ring. The compound features a chloro substituent at position 4, a nitro group at position 1, and a trichloromethoxy group at position 2 . Its molecular formula is C7H3Cl4NO3, corresponding to a molecular weight of 290.9 g/mol .

The structural representation of this compound reveals an interesting arrangement of electron-withdrawing groups that influence its chemical behavior:

Structural CharacteristicDescription
Core StructureBenzene ring
Position 1 SubstituentNitro group (-NO2)
Position 2 SubstituentTrichloromethoxy group (-OCCl3)
Position 4 SubstituentChloro group (-Cl)
IUPAC Name4-chloro-1-nitro-2-(trichloromethoxy)benzene
Alternative IdentifierAKOS016016304

The compound's InChI key is UUPYXJZJPPVYNI-UHFFFAOYSA-N, which serves as its unique chemical identifier in various databases .

Physicochemical Properties

Physical Properties

4-Chloro-1-nitro-2-(trichloromethoxy)benzene possesses several notable physical properties that influence its behavior in chemical reactions and potential applications:

PropertyValueReference
Molecular Weight290.9 g/mol
XLogP34.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area55.1 Ų
Exact Mass290.883754 Da
Monoisotopic Mass288.886704 Da

The XLogP3 value of 4.4 indicates significant lipophilicity, suggesting this compound would demonstrate poor water solubility but good solubility in non-polar organic solvents . The topological polar surface area of 55.1 Ų provides insight into the compound's potential membrane permeability and bioavailability if considered in pharmaceutical contexts.

Chemical Properties

The chemical behavior of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene is largely influenced by its three functional groups, each contributing distinct reactivity patterns:

  • The nitro group (-NO2) functions as a strong electron-withdrawing group, activating the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to it.

  • The trichloromethoxy group (-OCCl3) introduces significant steric bulk and electron-withdrawing character, potentially serving as a leaving group in certain reactions.

  • The chloro substituent (-Cl) can participate in various transition-metal-catalyzed coupling reactions, similar to those observed with related halogenated aromatics in the search results .

The compound's complexity score of 239 (as calculated by PubChem) reflects its relatively complex structure with multiple substituents .

Comparative Analysis with Related Compounds

To better understand 4-Chloro-1-nitro-2-(trichloromethoxy)benzene, it is valuable to compare it with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Chloro-1-nitro-2-(trichloromethoxy)benzene1417567-12-4C7H3Cl4NO3290.9Reference compound
1-Chloro-4-(trichloromethyl)benzene5216-25-1C7H4Cl4229.92Lacks nitro group; has direct C-CCl3 bond
1-Chloro-2-(trichloromethyl)benzene2136-89-2C7H4Cl4229.92Different substitution pattern; lacks nitro and oxy groups
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene908009-54-1C7H2Cl4FNO2292.91Contains fluoro group; has direct C-CCl3 bond
4-Chloro-2-nitro-1-(trifluoromethyl)benzene25889-38-7C7H3ClF3NO2225.55Contains trifluoromethyl instead of trichloromethoxy group

The structural variations among these compounds illustrate how subtle modifications in halogen content and positioning can significantly influence physical properties. For instance, the replacement of the trichloromethoxy group with a trichloromethyl group results in compounds with different reactivity profiles and physical characteristics .

Reactivity Profile and Chemical Transformations

Based on its structural features, 4-Chloro-1-nitro-2-(trichloromethoxy)benzene is expected to exhibit specific reactivity patterns:

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